Hept-1-yn-1-yl methyl carbonate
Description
Hept-1-yn-1-yl methyl carbonate (CAS 97952-37-9) is an organocarbonate compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its structure features a terminal alkyne group (-C≡CH) and a carbonate ester functional group (-O-CO-O-) . Key physical properties include a density of 0.999 g/cm³, a boiling point of 206.7°C, and a refractive index of 1.444 . This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions requiring alkyne functionality combined with carbonate reactivity.
Structure
3D Structure
Properties
CAS No. |
97952-37-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
hept-1-ynyl methyl carbonate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-8-12-9(10)11-2/h3-6H2,1-2H3 |
InChI Key |
PZHVEPZVKDFQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#COC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-1-yn-1-yl methyl carbonate can be synthesized through the reaction of hept-1-yne with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as copper or palladium complexes, can enhance the reaction rate and yield. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Hept-1-yn-1-yl methyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The heptynyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Hept-1-yn-1-yl methyl carbonate has the molecular formula and consists of a heptyne group attached to a methyl carbonate moiety. It appears as a colorless liquid with a molecular weight of approximately 170.2 g/mol. The compound's structure allows for reactivity that is beneficial in various chemical reactions, particularly in the formation of esters and other derivatives.
Synthetic Methodologies
This compound can be synthesized through various methods, including:
- Alkyne Functionalization : Utilizing alkyne chemistry to introduce functional groups that enhance biological activity.
- Carbonate Formation : Employing carbonyl chemistry to create carbonate esters, which are useful in drug development.
These synthetic routes are crucial for producing this compound in high yields and purity, making it suitable for further applications.
Biological Applications
The compound has shown promise in several biological contexts:
- Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit activity against various cancer cell lines, including prostate and colon cancer. These compounds are being investigated for their potential to inhibit tumor growth and induce apoptosis in malignant cells .
- Antibacterial Activity : Research has demonstrated that alkynyl-containing compounds can enhance stability against metabolic degradation while exhibiting antibacterial properties. This is particularly relevant in the development of new antibiotics targeting resistant strains of bacteria .
Industrial Applications
This compound is also relevant in industrial applications:
- Synthesis of Esters : As a reagent, it can be utilized in the production of complex esters that serve as intermediates in pharmaceuticals and fine chemicals .
- Green Chemistry : The compound fits within the principles of green chemistry due to its potential for recyclable synthesis processes and reduced environmental impact compared to traditional methods .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound derivatives on various cancer cell lines. The results indicated significant cytotoxicity against prostate cancer cells (PC3) with IC50 values suggesting effective dosage levels for therapeutic applications. This research highlights the potential for developing new anticancer agents based on this compound .
Case Study 2: Antibacterial Properties
Another study focused on the synthesis of phenylthiazole derivatives containing alkynyl side chains similar to this compound. These derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed improved metabolic stability and antibacterial efficacy, indicating a promising avenue for antibiotic development .
Mechanism of Action
The mechanism of action of hept-1-yn-1-yl methyl carbonate depends on the specific reaction it undergoes. In general, the compound can act as an electrophile, reacting with nucleophiles to form new bonds. The heptynyl group can participate in various reactions, such as addition or substitution, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are determined by the specific chemical environment and the nature of the reactants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
The following table highlights key differences between Hept-1-yn-1-yl methyl carbonate and analogous compounds:
Key Observations:
Functional Group Influence :
- Carbonates (e.g., this compound) are more reactive toward nucleophiles and transesterification compared to esters (e.g., Methyl heptine carbonate) due to the labile O-CO-O linkage .
- Sulfonamides (e.g., compound 3c) exhibit high synthetic yields (up to 92%) and are often used as intermediates in medicinal chemistry .
- Sulfides (e.g., (2-(hept-1-yn-1-yl)phenyl)(methyl)sulfane) are synthesized via Pd-catalyzed cross-coupling, demonstrating robustness in heterocyclic systems .
Synthetic Methods: Hept-1-yn-1-yl derivatives are commonly synthesized using Sonogashira coupling (e.g., ) or Pd/Cu-catalyzed reactions (e.g., compound 3B in ). Methyl heptine carbonate, an ester, is industrially relevant in flavor chemistry, as indicated by its FEMA registration .
Physical Properties :
- The carbonate group in this compound contributes to a higher molecular weight and boiling point compared to simpler esters like Methyl heptine carbonate .
- Sulfonamide derivatives (e.g., 3c) are typically isolated as oils, whereas sulfide-containing compounds may form crystalline solids depending on substituents .
Research Findings and Trends
- High-Yield Syntheses : Sulfonamide derivatives (e.g., 3c) achieve yields >90% under optimized conditions , whereas Pd-mediated reactions (e.g., compound 3B) achieve 94% efficiency .
- Catalytic Systems: Copper(I) iodide and palladium catalysts are widely employed for alkyne functionalization, as seen in Sonogashira couplings .
- Emerging Applications : Hept-1-yn-1-yl derivatives are increasingly used in bioconjugation and materials science due to their modular reactivity .
Biological Activity
Hept-1-yn-1-yl methyl carbonate is an alkyne derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
This compound features a terminal alkyne functional group and a methyl carbonate moiety. The synthesis of this compound typically involves the reaction of heptyne with methyl chloroformate under basic conditions. A recent study highlighted a method involving palladium-catalyzed coupling reactions to produce various alkyne derivatives, including hept-1-yne .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications. Key findings include:
1. Antimicrobial Activity
Research has indicated that compounds with alkyne functionalities can exhibit antimicrobial properties. For instance, derivatives of hept-1-yne have shown activity against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of hept-1-yne derivatives on cancer cell lines. One study reported an IC50 value indicating moderate cytotoxicity against HeLa cells, which are commonly used in cancer research . Such findings suggest that hept-1-yne derivatives may inhibit cell proliferation through apoptosis or other mechanisms.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that it may interact with specific cellular targets involved in signal transduction pathways, potentially affecting processes such as cell growth and survival .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various alkynes, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition against Staphylococcus aureus but limited activity against Escherichia coli, highlighting the selective nature of its antimicrobial properties .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cancer therapeutics, this compound was tested for its ability to induce apoptosis in breast cancer cell lines. The compound showed promising results with a notable reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing hept-1-yn-1-yl methyl carbonate with high purity?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are commonly employed for introducing alkynyl groups. For instance, a protocol using PdCl₂(PPh₃)₂ and CuI in THF/Et₃N has been reported for synthesizing structurally similar alkynyl-containing compounds . Post-synthesis, purification via column chromatography (e.g., hexane/EtOAc gradients) and characterization using ¹H/¹³C NMR and FT-IR ensure structural confirmation and purity.
- Key Considerations : Optimize reaction stoichiometry (e.g., 1.2:1 alkyne-to-halide ratio) to minimize side reactions. Monitor reaction progress via TLC to avoid over- or under-coupling.
Q. How can thermodynamic properties (e.g., combustion enthalpy) of this compound be experimentally determined?
- Methodology : Use bomb calorimetry to measure standard molar combustion enthalpy. For analogous compounds like methyl phenyl carbonate, combustion enthalpy was determined by combusting the compound in oxygen and measuring heat release, with corrections for nitric acid formation and other side reactions . Validate results against computational methods (e.g., Gaussian-based DFT calculations).
- Data Analysis : Calculate enthalpy using ΔcH° = (Q + ΔT corrections)/n, where Q is heat absorbed by the calorimeter and n is moles of compound. Compare with literature values for structural analogs .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (δ ~4.5–5.5 ppm for methyl carbonate protons; δ ~2.0–3.0 ppm for alkynyl protons).
- IR : Strong C≡C stretching vibrations near 2100–2260 cm⁻¹ and C=O stretches at ~1740 cm⁻¹.
- MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- Validation : Cross-reference spectral data with synthesized analogs (e.g., ethyl hept-1-yn-1-yl derivatives) .
Advanced Research Questions
Q. How do catalytic systems influence the disproportionation of this compound into symmetric carbonates?
- Methodology : Study organometallic catalysts (e.g., organotin compounds or MoO₃/SiO₂) under varying temperatures (80–150°C) and solvent systems. For methyl phenyl carbonate, organotin catalysts achieved >90% selectivity for diphenyl carbonate via disproportionation .
- Kinetic Analysis : Use in situ FT-IR or GC-MS to track reactant/product ratios. Fit data to pseudo-first-order rate laws to determine activation energy (Ea) and turnover frequencies (TOF). Address contradictions in catalyst efficiency by comparing surface acidity (via NH₃-TPD) and active site accessibility .
Q. What computational approaches best model the reaction pathways for transesterification involving this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to map energy profiles for nucleophilic acyl substitution. Compare transition states for alkoxy vs. phenoxy group transfer. For methyl phenyl carbonate, studies identified rate-limiting steps involving tetrahedral intermediates .
- Validation : Correlate computed activation barriers with experimental Arrhenius parameters. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution in intermediates .
Q. How can discrepancies in reported catalytic efficiencies for alkynyl carbonate synthesis be resolved?
- Methodology : Conduct systematic reproducibility studies under standardized conditions (e.g., solvent purity, catalyst pre-treatment). For example, conflicting reports on TiO₂/SiO₂ catalysts for methyl phenyl carbonate synthesis were resolved by controlling moisture levels and calcination temperatures .
- Data Harmonization : Use meta-analysis frameworks (e.g., PRISMA guidelines) to assess bias in literature data, focusing on variables like reaction scale, catalyst loading, and analytical methods .
Methodological Notes
- Synthetic Protocols : Always include control experiments (e.g., catalyst-free reactions) to distinguish homogeneous vs. heterogeneous pathways .
- Safety : this compound may share hazards with structurally similar alkynyl compounds (e.g., flammability, acute toxicity). Follow OSHA HCS guidelines for handling and PPE .
- Data Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
